![molecular formula C15H18N2O2 B4538307 5-methyl-N-(1-methyl-3-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B4538307.png)
5-methyl-N-(1-methyl-3-phenylpropyl)-3-isoxazolecarboxamide
Overview
Description
The compound “5-methyl-N-(1-methyl-3-phenylpropyl)-3-isoxazolecarboxamide” is a modulator of the Mas-related G-protein coupled receptor X2 (MRGPRX2) and related products . It is used in methods for modulating MRGPRX2 generally, or for treating a MRGPRX2 or a MRGPRX2 ortholog dependent condition .
Chemical Reactions Analysis
The compound is used to modulate the activity of the MRGPRX2 receptor . The exact chemical reactions involving this compound are not detailed in the available resources.Scientific Research Applications
Proteasome Inhibition
This compound has been identified as a non-covalent proteasome inhibitor . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. This compound shows selectivity for the β5 (chymotrypsin-like) site over the β1 (caspase-like) and β2 (trypsin-like) sites of the 20S core particle of the proteasome . This makes it a potential candidate for research in diseases where proteasome activity is a factor, such as cancer and neurodegenerative disorders.
Cancer Research
The compound’s ability to inhibit the proteasome has implications in cancer research . Proteasome inhibitors can prevent the degradation of pro-apoptotic factors, thereby inducing cell death in cancer cells. This compound has shown low nanomolar IC50 values for the human 20S β5 site in vitro, and pharmacological inhibition of this site in cells is sufficient to potently inhibit the proliferation of cancer cells .
Drug Development
The compound’s properties make it a potential candidate for drug development . Its non-covalent binding mode and selectivity for the β5 site of the proteasome could be leveraged to develop drugs with fewer side effects. Furthermore, its ability to discriminate between the constitutive proteasome and immunoproteasome in vitro and in cells could be useful in developing targeted therapies .
Synthesis Methods
The compound could be used in research related to the development of synthesis methods of coumarin systems . Coumarins are a group of nature-occurring lactones with valuable biological and pharmaceutical properties. The compound could potentially be used as a precursor or intermediate in the synthesis of these systems .
Mechanism of Action
The compound acts as a modulator of the MRGPRX2 receptor . MRGPRX2 and its ortholog receptors mediate disorders including pseudo-allergic drug reactions, chronic itch (e.g., pruritus), inflammation disorders, pain disorders, a cancer associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .
properties
IUPAC Name |
5-methyl-N-(4-phenylbutan-2-yl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11(8-9-13-6-4-3-5-7-13)16-15(18)14-10-12(2)19-17-14/h3-7,10-11H,8-9H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLNKJISQPSLMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(C)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(4-phenylbutan-2-yl)-1,2-oxazole-3-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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